ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
Overview
Description
ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a phenylsulfonyl group and a tetrahydropyridinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Tetrahydropyridinecarboxylate Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridine ring, followed by esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating central nervous system disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter receptors, particularly dopamine receptors, modulating their activity and thereby influencing neurological functions. The phenylsulfonyl group plays a crucial role in binding affinity and selectivity towards these receptors.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-(PHENYLSULFONYL)PIPERAZINO)-4-(4-METHOXYPHENYL)-6-METHYLPYRIMIDINE-5-CARBOXYLATE: Similar structure with a pyrimidine ring instead of a tetrahydropyridine ring.
N-(4-(PHENYLSULFONYL)PIPERAZIN-1-YL)ETHYL-2-(4-METHOXYPHENYL)-6-METHYLPYRIMIDINE-5-CARBOXAMIDE: Contains a carboxamide group instead of an ester group.
Uniqueness
ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug development and other scientific research areas.
Properties
IUPAC Name |
ethyl 4-[4-(benzenesulfonyl)piperazin-1-yl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-25-18(22)20-10-8-16(9-11-20)19-12-14-21(15-13-19)26(23,24)17-6-4-3-5-7-17/h3-7,16H,2,8-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQNPUBQRWWMCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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